叔戊基-d6 氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

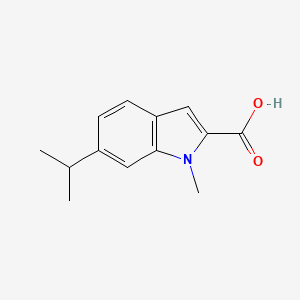

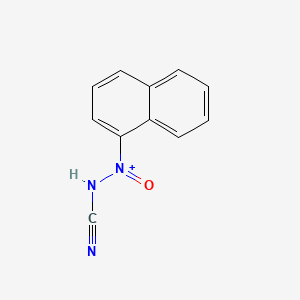

Tert-Pentyl-d6 Chloride, also known as tert-Amyl Chloride-d6 or 2-Chloro-2-methylbutane-d6, is an isotopically labeled analogue of tert-Pentyl Chloride . It is used as a starting material in various organic synthesis . The molecular formula is C5H5D6Cl and the molecular weight is 112.63 .

Synthesis Analysis

Tert-Pentyl Chloride can be synthesized from tert-pentyl alcohol reacting with concentrated hydrochloric acid . This reaction demonstrates the procedure for the synthesis of a tertiary alkyl halide from a tertiary alcohol via the SN1 mechanism .Molecular Structure Analysis

The molecular structure of tert-Pentyl-d6 Chloride is represented by the formula C5H5D6Cl . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of tert-Pentyl Chloride from tert-pentyl alcohol involves an SN1 reaction mechanism . The reaction is favored over the elimination reaction because Cl- is a good nucleophile .Physical And Chemical Properties Analysis

Tert-Pentyl-d6 Chloride has a number of physical and chemical properties. The molar mass is 112.63 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure and density . Other properties include enthalpy of vaporization, heat capacity at saturation pressure, and heat capacity at constant pressure .科学研究应用

提高催化剂的对映选择性

叔戊基对于提高水杨基钛配合物在芳香醛不对称氰化反应中的对映选择性是有效的。与叔丁基类似物相比,这些基团已被证明可以显着提高对映选择性 (梁和 Bu,2002)。

聚合过程

在涉及环硅氧烷聚合的研究中,五氯化锑与酰氯(如乙酰氯或 1-萘酰氯)的配合物已被用于聚合甲基化环硅氧烷 (Sigwalt、Nicol 和 Masure,1989)。

溶剂分解研究

叔丁基和叔戊基氯化物在水中的溶剂分解已被研究,以了解这些水解的活化热容的温度变化 (Adams 和 Sheppard,1980)。

质谱教学

叔戊基-d6 氯用于教育环境,特别是在教授质谱碎片化模式方面。学生用它来制备乙酸酯并分析酯产物的结构 (Mcgoran、Melton 和 Taitch,1996)。

研究反应中的空间效应

已经对叔戊基在气相 S(N)2 反应中的空间效应进行了研究,特别是比较了与其他取代基的活化能,以了解这些效应在气相和溶液中的情况 (Vayner、Houk、Jorgensen 和 Brauman,2004)。

晶体结构分析

与叔戊基密切相关的叔丁基阳离子已经通过 X 射线晶体结构分析进行分析,有助于理解分子结构 (Hollenstein 和 Laube,1993)。

了解质子化双阳离子

对叔戊基阳离子及其质子化双阳离子形式的结构的研究有助于更广泛地了解分子行为和电荷分布 (Olah、Prakash 和 Rasul,2008)。

胺化反应中的配体用途

叔戊基已被研究作为芳基溴化物和氯化物胺化反应中的配体,在这些催化过程中表现出有效性 (Hill 等人,2006)。

安全和危害

Tert-Pentyl-d6 Chloride is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . It is also flammable, and vapors may form explosive mixtures with air .

属性

CAS 编号 |

89603-08-7 |

|---|---|

产品名称 |

tert-Pentyl-d6 Chloride |

分子式 |

C5H11Cl |

分子量 |

112.63 |

IUPAC 名称 |

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |

InChI |

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |

InChI 键 |

CRNIHJHMEQZAAS-XERRXZQWSA-N |

SMILES |

CCC(C)(C)Cl |

同义词 |

1,1-Dimethylpropyl-d6 Chloride; 2-Chloro-2-methylbutane-d6; 2-Methyl-2-chlorobutane-d6; NSC 7900-d6; tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)